PROTAC PAPD5 degrader 1

PROTAC PAPD5 Selectivity

Standard PAPD5/7 inhibitors block enzymatic activity but leave scaffolding functions intact, confounding isoform-specific studies. This PROTAC solves that limitation via targeted degradation. - **Mode of action**: CRBN-recruiting degrader (PEG-linked pomalidomide + DHQ warhead); proteasome-dependent PAPD5 elimination reversed by epoxomicin. - **Selectivity**: Degrades PAPD5 but not PAPD7 - unlike RG7834. HAV inhibition IC50 = 277 nM. - **In vivo validation**: Active against HAV and HBV in animal models; suitable for preclinical proof-of-concept. - **Supply**: Validated chemical probe for chemical biology and antiviral research.

Molecular Formula C49H63N5O16
Molecular Weight 978.0 g/mol
Cat. No. B12374282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PAPD5 degrader 1
Molecular FormulaC49H63N5O16
Molecular Weight978.0 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C49H63N5O16/c1-31(2)38-26-32-27-42(41(63-3)28-34(32)39-29-40(55)35(49(61)62)30-53(38)39)70-13-5-11-51-43(56)10-14-64-16-18-66-20-22-68-24-25-69-23-21-67-19-17-65-15-12-50-36-7-4-6-33-45(36)48(60)54(47(33)59)37-8-9-44(57)52-46(37)58/h4,6-7,27-31,37-38,50H,5,8-26H2,1-3H3,(H,51,56)(H,61,62)(H,52,57,58)/t37?,38-/m0/s1
InChIKeyQGTRQNSEBYBUPU-OALPUDEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC PAPD5 Degrader 1: Selective DHQ-Based Degrader


PROTAC PAPD5 degrader 1, also designated compound 12b, is a proteolysis-targeting chimera (PROTAC) derived from the dihydroquinolizinone (DHQ) scaffold. It functions as a heterobifunctional degrader that recruits the E3 ubiquitin ligase cereblon to induce proteasome-dependent degradation of the non-canonical poly(A) polymerase PAPD5 (TENT4B), a host factor implicated in the stabilization of hepatitis A virus (HAV) and hepatitis B virus (HBV) RNA [1]. Unlike its parent inhibitor RG7834, this PROTAC selectively degrades PAPD5 while sparing its homolog PAPD7, representing a first-in-class chemical tool for dissecting PAPD5-specific biology [1].

PROTAC-mediated degradation of PAPD5 protein
Selective for PAPD5 over PAPD7 isoform
Dual HAV/HBV antiviral research context

Mechanistic and Selectivity Distinctions of PROTAC PAPD5 Degrader 1


Compounds targeting PAPD5 and PAPD7—including small-molecule inhibitors (e.g., RG7834, AB-452), genetic knockdown reagents (siRNA), and alternative PROTACs—exhibit profound differences in target selectivity, mechanism of action, and antiviral potency. RG7834 and AB-452 inhibit both PAPD5 and PAPD7 enzymatically, whereas PROTAC 12b achieves selective degradation of PAPD5 alone, leaving PAPD7 intact [1]. siRNA-mediated knockdown depletes both proteins indiscriminately and operates on a transcriptional timescale distinct from post-translational degradation [2]. These mechanistic and selectivity divergences render direct substitution scientifically invalid; experimental outcomes are contingent upon the specific molecular intervention employed [1][2].

Mechanism mismatch

Degradation vs. enzymatic inhibition; functional outcomes may not transfer from parent inhibitor.

Selectivity profile

Selective PAPD5 degradation may shift isoform interpretation relative to dual PAPD5/7 inhibitors.

Potency context

Anti-HBV activity differs markedly from standard nucleoside comparators; assay context must be reviewed.

Comparative Antiviral and Degradation Profile


HAV Inhibition Potency vs. Parent Inhibitor

PROTAC 12b selectively degrades PAPD5 protein without affecting PAPD7 levels. In contrast, the parent inhibitor RG7834 binds to and inhibits the enzymatic activity of both PAPD5 and PAPD7 but does not induce degradation of either [1]. Western blot analysis of Huh7.5 cell lysates following 24–48 h incubation with 12b showed a marked reduction in PAPD5 polypeptide, whereas PAPD7 levels remained unchanged [1].

HAV Inhibition (IC50)
Reported
277 nM (HAV reporter virus)
Supports HAV antiviral research benchmark
Parent inhibitor RG7834 HAV IC50 not reported; HBV inhibition in low nM range
PROTAC PAPD5 Selectivity Degradation

Degradation vs. Enzymatic Inhibition Mechanism

PROTAC 12b inhibits an HAV reporter virus (HAV18f-NLuc) with an IC50 of 277 nM in Huh7.5 cells [1]. While the parent compound RG7834 is also active against HAV, the PROTAC achieves this potency while operating via a distinct degradation-based mechanism rather than simple enzymatic inhibition [1].

Degradation Mechanism
Head-to-head
Proteasome-dependent PAPD5 protein degradation
Enables studies on protein elimination vs. enzymatic blockade
Reversed by epoxomicin; parent RG7834 only inhibits catalytic activity
HAV Antiviral PROTAC IC50

Isoform Selectivity: PAPD5 vs. PAPD7

Against HBV, PROTAC 12b exhibits substantially weaker activity (IC50 in the 10–20 µM range for HBsAg and HBV mRNA reduction) compared to the small-molecule inhibitor AB-452, which reduces HBsAg with EC50 values of 0.28–6.8 nM [1][2]. RG7834 also demonstrates low nanomolar potency against HBV (IC50 for HBsAg < 10 nM) [3]. This potency gap underscores that 12b is optimized for selective degradation of PAPD5 rather than maximal HBV suppression.

Isoform Selectivity
Head-to-head
Degrades PAPD5; PAPD7 protein unaffected
Permits PAPD5-specific biological deconvolution
RG7834 non-selectively inhibits both PAPD5 and PAPD7
HBV HBsAg Antiviral Potency

Anti-HBV Activity vs. Clinical Nucleoside Analogs

PROTAC 12b demonstrates a favorable selectivity window in Huh7 cells, with a CC50 > 50 µM and an antiviral IC50 of 10.59 µM [1]. This yields a selectivity index (SI) of >4.7, indicating that antiviral effects are not simply due to general cytotoxicity. Comparative cytotoxicity data for AB-452 show CC50 > 30 µM across multiple cell lines [2].

Anti-HBV Potency
Cross-study reported
IC50 16.24 μM (HBsAg); mRNA reduction at 10–20 μM
Positions as specialized tool for unique mechanism studies
Over 1000-fold lower potency than entecavir (3.75 nM) and RG7834 (2.8 nM)
Cytotoxicity CC50 Selectivity

Proteasome-Dependent Degradation Mechanism Confirmed by Epoxomicin Rescue

The degradation of PAPD5 induced by PROTAC 12b is entirely dependent on proteasome activity. Co-treatment with the proteasome inhibitor epoxomicin completely prevented PAPD5 polypeptide loss, confirming that 12b acts via the ubiquitin-proteasome system rather than through direct inhibition or transcriptional modulation [1]. This mechanism is distinct from that of RG7834 and AB-452, which inhibit enzymatic activity without degrading the target protein [2].

PROTAC Mechanism Proteasome Epoxomicin

Optimal Application Scenarios in Virology and Target Validation


Deconvoluting PAPD5 vs. PAPD7 in Viral Replication

Employ PROTAC 12b to selectively degrade PAPD5 while leaving PAPD7 intact, enabling clean dissection of PAPD5-specific contributions to HAV/HBV RNA stabilization, polyadenylation, and viral replication. This is particularly valuable in experiments where dual PAPD5/7 inhibition by RG7834 or AB-452 would obscure isoform-specific biology [1].

Probing Non-Enzymatic Functions of PAPD5

Use 12b as a tool compound to compare the cellular consequences of target degradation versus enzymatic inhibition. Parallel treatment with 12b (degrader) and RG7834 (inhibitor) allows researchers to deconvolute scaffolding functions of PAPD5 from its catalytic activity [1].

Degrader-Based Strategy for Dual HAV/HBV Infection

Utilize the epoxomicin-sensitive degradation phenotype of 12b to study the kinetics and dependency of PAPD5 turnover on the ubiquitin-proteasome system. This application is uniquely enabled by the PROTAC mechanism and cannot be addressed with small-molecule inhibitors [1].

In Vivo Proof-of-Concept for PAPD5 Degradation

Leverage the sub-micromolar HAV inhibitory activity (IC50 277 nM) of 12b as a starting point for HAV-focused phenotypic screens or mechanistic studies exploring the role of host PAPD5 in HAV life cycle progression [1].

Application
Selection Property
Validation Focus
PAPD5-selective degradation in viral infection models
Selective PAPD5 protein degradation
PAPD5-specific contribution to viral life cycle
Non-catalytic/scaffolding function studies
Proteasome-dependent protein elimination
PAPD5 protein interaction and complex integrity
PROTAC-based dual HAV/HBV antiviral research
First-in-class degrader profile for PAPD5
Hypothesis testing of degradation vs. inhibition outcomes
In vivo PAPD5 degradation proof-of-concept studies
Demonstrated in vivo antiviral activity
Bridge between in vitro mechanism and in vivo evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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